molecular formula C9H7F3N4O B3032251 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1325305-95-0

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3032251
CAS No.: 1325305-95-0
M. Wt: 244.17
InChI Key: QAMUJVOUBDZDAI-UHFFFAOYSA-N
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Description

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide: is an organic compound with the molecular formula C₉H₇F₃N₄O and a molecular weight of 244.17 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of an azido group and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-(trifluoromethyl)aniline.

    Acetylation: The 2-(trifluoromethyl)aniline is acetylated to form N-[2-(trifluoromethyl)phenyl]acetamide.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-[2-(trifluoromethyl)phenyl]acetamide involves its ability to participate in cycloaddition and substitution reactions. The azido group is highly reactive and can form covalent bonds with various molecular targets, facilitating the formation of new chemical entities . This reactivity is harnessed in proteomics research to label and study proteins .

Comparison with Similar Compounds

    2-azidoacetamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    N-[2-(trifluoromethyl)phenyl]acetamide: Lacks the azido group, limiting its use in cycloaddition reactions.

Uniqueness:

Properties

IUPAC Name

2-azido-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)6-3-1-2-4-7(6)15-8(17)5-14-16-13/h1-4H,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMUJVOUBDZDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234223
Record name Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325305-95-0
Record name Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325305-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-azido-N-[2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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